molecular formula C16H15FN4OS B11128736 5-(4-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide

5-(4-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B11128736
M. Wt: 330.4 g/mol
InChI Key: PMUSRKOYPAHDLG-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, an imidazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized using the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Coupling Reactions: The final step involves coupling the synthesized thiazole and imidazole rings with the fluorophenyl group under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the imidazole ring.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles for substitution reactions include amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring could yield sulfoxides or sulfones, while reduction of the imidazole ring could yield dihydroimidazoles.

Scientific Research Applications

5-(4-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential pharmaceutical agent, particularly for its ability to interact with specific biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in the active site of enzymes, while the fluorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-fluorophenyl)-1,3-thiazole-4-carboxamide: Lacks the imidazole ring.

    N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide: Lacks the fluorophenyl group.

    5-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide: Contains a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

The unique combination of the thiazole, imidazole, and fluorophenyl groups in 5-(4-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide gives it distinct chemical and biological properties. The presence of the fluorophenyl group can enhance its binding affinity to certain biological targets, while the imidazole ring can provide additional sites for interaction with metal ions.

Properties

Molecular Formula

C16H15FN4OS

Molecular Weight

330.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C16H15FN4OS/c1-10-21-14(15(23-10)11-2-4-12(17)5-3-11)16(22)19-7-6-13-8-18-9-20-13/h2-5,8-9H,6-7H2,1H3,(H,18,20)(H,19,22)

InChI Key

PMUSRKOYPAHDLG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)NCCC3=CN=CN3

Origin of Product

United States

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